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Compound of Interest

Compound Name: CNX-500

cat. No.: 82930071

An In-Depth Technical Guide to the Application and Handling of CNX-500, a Covalent Btk
Probe

Introduction

CNX-500 is a specialized chemical probe designed for the pharmacodynamic assessment of
Bruton's tyrosine kinase (Btk) inhibitors. It is not a therapeutic agent but a critical tool for
researchers and drug development professionals in the study of B-cell mediated disorders. This
guide provides a comprehensive overview of CNX-500, its mechanism of action, and its
application in determining Btk occupancy, based on publicly available data.

CNX-500 is a conjugate molecule, consisting of the potent, covalent Btk inhibitor CC-292
chemically linked to biotin.[1][2][3] This unique structure allows it to bind covalently to the active
site of Btk. The biotin tag then enables detection and quantification of the uninhibited Btk
protein in a sample.

In Vitro Profile of CNX-500

The primary application of CNX-500 is to serve as a probe in competitive binding assays to
determine the occupancy of Btk by a test inhibitor. The efficacy of CNX-500 itself is defined by
its high affinity and covalent interaction with Btk.

Quantitative In Vitro Data for CNX-500
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Parameter

Value Target

Notes

IC50

Bruton's tyrosine
kinase (Btk)

0.5 nM

Represents the
concentration of CNX-
500 required to inhibit
50% of Btk activity in
vitro.[1][2][3][4][5]

Selectivity

Low inhibitory effects EGFR, Syk, Lyn

Demonstrates
selectivity for Btk over
other kinases like
epidermal growth
factor receptor
(EGFR) and upstream
Src-family kinases.[1]

[2](3]

Binding

Covalent Btk

Forms a stable,
covalent bond with a
cysteine residue in the
active site of Btk.[1][2]

Stability and Storage

While detailed kinetic stability data for CNX-500 in various biological matrices (in vitro plasma,

microsomal stability, etc.) and in vivo is not publicly available, information regarding its storage

and the stability of samples for its intended assay has been reported.

Storage Recommendations for CNX-500

Format Storage Temperature Duration
Powder -20°C 3 years[1]
Powder 4°C 2 years[1]
In DMSO -80°C 6 months[2]
In DMSO 4°C 2 weeks[2]
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In Vitro and Ex Vivo Sample Stability for Btk Occupancy
Assay

In the context of its application, the stability of the biological samples is crucial for accurate

measurement of Btk occupancy.

Sample Type Storage Temperature Duration

Cell lysates / Spleen
-80°C 5 weeks[6][7]
homogenates

Mechanism of Action and Signaling Pathway

CNX-500's mechanism is intrinsically linked to that of its active component, CC-292, which
targets Btk. Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4] Upon
antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation,
survival, and differentiation.[4][6] By covalently binding to Btk, CC-292 (and therefore CNX-500)
blocks this pathway.

Covalent
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PLCy2 m| Downstream Signaling B-Cell Proliferation,
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(BCR) Activation
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Caption: B-Cell Receptor (BCR) signaling pathway with Btk as a key mediator and the target of
CNX-500.

Experimental Protocols

CNX-500 is primarily used in an ELISA-based competition assay to determine the amount of
free, uninhibited Btk in a sample after treatment with a Btk inhibitor.[6][7]
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Protocol for Btk Occupancy Assay

1. Sample Preparation:

Collect cells (e.g., peripheral blood mononuclear cells, Ramos cells) or tissues (e.g., spleen).

[7]

o Treat samples with the Btk inhibitor of interest (e.g., CC-292) at various concentrations and
time points.

e Prepare cell or tissue lysates using an appropriate lysis buffer.
2. Incubation with CNX-500:
 Incubate the lysates with a saturating concentration of CNX-500 (e.g., 1 uM).[6][7]

o During this step, CNX-500 will covalently bind to any Btk that has not been occupied by the
test inhibitor.

3. Capture and Detection:

o Transfer the lysate/CNX-500 mixture to a streptavidin-coated ELISA plate and incubate to
allow the biotin on CNX-500 to bind to the streptavidin.[7][8]

e Wash the plate to remove unbound proteins.

e Add a primary antibody specific for Btk.

e Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
e Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.

4. Data Analysis:

e The amount of signal is proportional to the amount of CNX-500-bound Btk, which represents
the unoccupied Btk in the original sample.

» Normalize the signal from treated samples to that of untreated control samples to calculate
the percentage of Btk occupancy for the test inhibitor.[7]
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Caption: Workflow for determining Btk occupancy using the CNX-500 probe-based ELISA.
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Conclusion

CNX-500 is a valuable and highly specific tool for the pharmacodynamic analysis of Btk
inhibitors. Its covalent binding mechanism and biotin tag allow for robust and quantitative
measurement of target engagement both in vitro and in vivo. While comprehensive stability
data for the molecule itself is not widely published, established protocols and sample handling
procedures enable its reliable use in research and clinical development settings to correlate Btk
occupancy with the pharmacological activity of Btk-targeting drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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